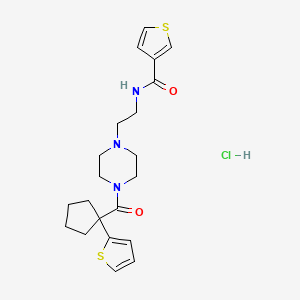

N-(2-(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

Description

. Its intricate structure and diverse functionalities make it a subject of interest for researchers in various fields.

Properties

IUPAC Name |

N-[2-[4-(1-thiophen-2-ylcyclopentanecarbonyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2S2.ClH/c25-19(17-5-15-27-16-17)22-8-9-23-10-12-24(13-11-23)20(26)21(6-1-2-7-21)18-4-3-14-28-18;/h3-5,14-16H,1-2,6-13H2,(H,22,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAYWKNWLOSCQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(CC3)CCNC(=O)C4=CSC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The general approach involves the following steps:

Formation of the cyclopentanecarbonyl moiety: This can be achieved by reacting cyclopentanone with thiophen-2-ylcarbonyl chloride under controlled conditions.

Piperazine incorporation: The cyclopentanecarbonyl moiety is then reacted with piperazine to form the piperazinyl intermediate.

Ethylamine addition: Ethylamine is introduced to the intermediate to form the ethylamine derivative.

Carboxamide formation: Finally, thiophene-3-carboxylic acid is reacted with the ethylamine derivative to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).

Substitution: Alkyl halides (e.g., methyl iodide), amines (e.g., ethylamine), and solvents like dichloromethane (CH2Cl2).

Major Products Formed:

Oxidation: Thiophene-3-carboxylic acid derivatives.

Reduction: Reduced thiophene derivatives.

Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including those structurally related to N-(2-(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride. For instance, compounds derived from similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including Hep3B (hepatocellular carcinoma) and A549 (lung cancer) cells. The IC50 values for these compounds have been reported as low as 5.46 µM, indicating potent activity against cancer cells .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of thiophene derivatives has provided insights into optimizing their anticancer efficacy. Modifications in the linker regions and substituents on the thiophene rings have been shown to enhance potency and selectivity towards cancer cell lines . For example, the incorporation of halogen substituents has been linked to improved interactions with cellular targets.

Antioxidant and Antimicrobial Properties

Beyond anticancer activity, compounds similar to this compound have also been evaluated for their antioxidant and antimicrobial properties. Recent studies indicate that certain derivatives exhibit significant antioxidant activity, comparable to standard antioxidants like ascorbic acid . Additionally, some thiophene-based compounds have shown promising antibacterial effects against various pathogens.

Case Study 1: Anticancer Efficacy Evaluation

A study conducted on a series of thiophene derivatives demonstrated their ability to inhibit tumor growth in vivo. The compounds were administered to mice bearing Hep3B tumors, resulting in a marked reduction in tumor size compared to control groups. This study underscored the potential of thiophene derivatives as viable candidates for further development into anticancer agents .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound with target proteins involved in cancer progression. These studies revealed favorable binding interactions with EGFR (epidermal growth factor receptor), suggesting a mechanism for its antiproliferative effects .

Mechanism of Action

The mechanism by which the compound exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism of action would depend on the specific application and target system.

Comparison with Similar Compounds

N-(thiazol-2-yl)-1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidine-4-carboxamide

N-(2-(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide

Uniqueness: N-(2-(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride stands out due to its specific structural features and potential applications. Its unique combination of thiophene and piperazine moieties contributes to its distinct chemical properties and biological activities.

Biological Activity

N-(2-(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is , with a molecular weight of 370.5 g/mol. Its structure incorporates thiophene rings, which are known for their diverse biological activities. The presence of piperazine and cyclopentanecarbonyl moieties further enhances its pharmacological potential.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing thiophene rings have been shown to inhibit specific enzymes involved in inflammatory pathways. For instance, the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) has been linked to reduced inflammation and cancer cell proliferation .

- Cell Cycle Regulation : Certain derivatives have demonstrated the ability to induce cell cycle arrest in cancer cell lines, suggesting potential applications in cancer therapy. For example, compounds similar to the one in focus have shown G0/G1 phase arrest, leading to apoptosis in A549 lung cancer cells .

- Antioxidant Activity : The antioxidant properties of thiophene-containing compounds contribute to their protective effects against oxidative stress-related diseases. Studies indicate that these compounds can scavenge free radicals effectively .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and related compounds:

Case Studies

Several studies have investigated the biological activity of thiophene-based compounds:

- Inhibition Studies : A study demonstrated that thiophene derivatives could selectively inhibit mPGES-1, leading to reduced levels of prostaglandin E2 (PGE2), a pro-inflammatory mediator. This selective inhibition is crucial for minimizing side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

- Cell Line Experiments : Another research focused on the anticancer properties of similar compounds, revealing that they could effectively induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspases .

- Antioxidant Evaluations : The antioxidant capacity was assessed using various assays, including DPPH radical scavenging tests, showing that these compounds exhibit significant protective effects against oxidative damage .

Q & A

Q. What methodologies validate the mechanism of action when initial data is inconclusive?

- Methodological Answer :

- CRISPR Knockout Models : Generate cell lines lacking putative targets (e.g., CRISPR-Cas9) to confirm pathway dependency .

- Transcriptomic Profiling : Perform RNA-seq to identify differentially expressed genes post-treatment .

- Biochemical Assays : Measure second messengers (e.g., cAMP, Ca) to validate signaling pathway engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.